molecular formula C20H19NO4 B1309130 Fmoc-1-pyrrolidine-3-carboxylic acid CAS No. 885951-89-3

Fmoc-1-pyrrolidine-3-carboxylic acid

Cat. No. B1309130
CAS RN: 885951-89-3
M. Wt: 337.4 g/mol
InChI Key: GUAMYYOQAAUXLR-UHFFFAOYSA-N
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Description

Fmoc-1-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C20H19NO4 . It is used for research purposes.


Synthesis Analysis

The synthesis of Fmoc-1-pyrrolidine-3-carboxylic acid and related compounds has been the subject of several studies . These studies have explored different synthetic strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of Fmoc-1-pyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

Fmoc-1-pyrrolidine-3-carboxylic acid has a molecular weight of 337.37 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-1-pyrrolidine-3-carboxylic acid: is utilized in SPPS, which is a widely used method for synthesizing peptides . This technique involves the stepwise construction of a peptide chain attached to a solid support. The Fmoc group serves as a temporary protection for the amino group during the synthesis, allowing for the selective formation of peptide bonds.

Development of Biocatalysts

This compound can be used to develop new biocatalysts or modify existing ones. Biocatalysts are enzymes or microbial cells that accelerate chemical reactions and are crucial in industrial processes, including pharmaceuticals and fine chemicals production.

Heterogeneous Catalysis

Fmoc-1-pyrrolidine-3-carboxylic acid: derivatives are important in creating chiral environments for heterogeneous catalysis . They can be incorporated into metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs), which are used for various asymmetric reactions, enhancing the efficiency and selectivity of the catalytic process.

Green Chemistry Applications

The removal of the Fmoc group with pyrrolidine is a key step in green solid-phase peptide synthesis . This process allows for the use of less polar solvent mixtures, which are more environmentally friendly and can lead to high purity peptides, essential for pharmaceutical applications.

Molecular Self-Assembly

Peptides containing Fmoc-1-pyrrolidine-3-carboxylic acid can exhibit self-assembling properties . These properties are valuable in materials science, where the controlled assembly of molecules is crucial for creating nanostructures and biomaterials.

Synthetic Biology Research

This compound is provided by suppliers to facilitate synthetic biology research and development . Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes.

Safety and Hazards

Fmoc-1-pyrrolidine-3-carboxylic acid is considered hazardous according to the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The pyrrolidine ring, a key feature of Fmoc-1-pyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and related compounds lies in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Fmoc-1-pyrrolidine-3-carboxylic acid is primarily used in the field of proteomics research . The compound’s primary targets are the amino acids in peptide chains. It plays a crucial role in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .

Mode of Action

The compound is an amino acid derivative that contains a 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group serves as a protective group for the N-terminus of an amino acid during peptide synthesis . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis . The Fmoc group can be removed using a base such as pyrrolidine , allowing the next amino acid to be added to the peptide chain .

Biochemical Pathways

The primary biochemical pathway involved is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). In this process, the Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain .

Pharmacokinetics

Its adme properties would be influenced by factors such as its molecular weight (33737 g/mol) and its chemical structure .

Result of Action

The result of the action of Fmoc-1-pyrrolidine-3-carboxylic acid is the successful synthesis of peptide chains. By protecting the N-terminus of the amino acid during synthesis, it allows for the sequential addition of amino acids to form the desired peptide .

Action Environment

The action of Fmoc-1-pyrrolidine-3-carboxylic acid is influenced by the solvent environment. This means that the compound can function effectively in less polar solvent mixtures that also favor coupling reactions .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMYYOQAAUXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411210
Record name Fmoc-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1-pyrrolidine-3-carboxylic acid

CAS RN

885951-89-3
Record name Fmoc-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid
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